

Comprehensive Technical Guide: Myriocin (ISP-1) and FTY720 Discovery from *Isaria sinclairii*

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Compound Focus: Myriocin

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Introduction and Historical Context

The discovery of **Myriocin (ISP-I)** represents a cornerstone example of **natural product drug discovery**, demonstrating how chemical modification of a fungal metabolite can yield clinically significant therapeutics. ISP-I was first isolated in the early 1990s from the culture broth of *Isaria sinclairii*, an entomopathogenic fungus used in traditional Chinese medicine as an 'eternal youth' nostrum [1] [2]. Initial biological characterization revealed this natural product possessed **remarkable immunosuppressive activity**, approximately **10- to 100-fold more potent than cyclosporin A** in inhibiting T-cell proliferation in mouse allogeneic mixed lymphocyte reactions (MLR) [3]. Despite its potent immunosuppressive activity, ISP-I exhibited significant toxicity limitations that prevented direct clinical application, particularly causing severe digestive disorders and toxicity at higher doses in animal models [4]. This toxicity profile stimulated an extensive **structure-activity relationship (SAR) program** that ultimately led to the development of FTY720 (Fingolimod), the first oral therapy for relapsing multiple sclerosis [5].

Source Organism and Natural Product Identification

Biological Source

- **Organism:** *Isaria sinclairii* (classified as an ascomycete fungus)

- **Characteristics:** Entomopathogenic (insect-parasitizing) fungus
- **Historical Use:** Employed in traditional Chinese medicine as an 'eternal youth' remedy [1] [2]

Isolation and Characterization

The initial isolation process involved:

- **Fermentation:** Cultivation of *Isaria sinclairii* in appropriate nutrient media
- **Extraction:** Isolation of active compounds from culture filtrates
- **Structure Elucidation:** Determination of molecular structure through spectroscopic methods

ISP-I was identified as a **non-proteinogenic amino acid** with a complex structure featuring **three successive asymmetric centers** and multiple functional groups, structurally homologous to sphingosine [1] [6].

Chemical Structures and Properties

Molecular Characteristics

Table 1: Comparative Structural Properties of ISP-I and FTY720

Parameter	ISP-I (Myriocin)	FTY720 (Fingolimod)
Chemical Class	Amino acid with sphingoid backbone	Synthetic 2-amino-1,3-propanediol derivative
Molecular Formula	C ₂₁ H ₃₉ NO ₆ (approximate)	C ₁₉ H ₃₃ NO ₂ ·HCl
Molecular Weight	~401.54 g/mol	343.94 g/mol (hydrochloride salt)
Asymmetric Centers	Three	None (symmetric structure)
Key Functional Groups	Carboxylic acid, hydroxyl groups, amino group	Amino group, hydroxyl groups, aromatic ring

Parameter	ISP-I (Myriocin)	FTY720 (Fingolimod)
Structural Complexity	High (multiple chiral centers)	Low (achiral, simplified structure)
Water Solubility	Limited	High (hydrochloride salt form)

Structural Evolution from ISP-I to FTY720

The structural optimization program proceeded through systematic simplification:

- **Initial modification** involved creating ISP-I-28, which replaced the carboxylic acid with a hydroxymethyl group, resulting in improved in vivo activity with reduced toxicity [2]
- **Further simplification** led to compounds with a 2-alkyl-2-aminopropane-1,3-diol framework (ISP-I-36 and ISP-I-55) [2]
- **Final optimization** introduced a phenylene moiety into the side chain, yielding FTY720 [2]

This systematic simplification unexpectedly altered the mechanism of action while preserving and even enhancing in vivo immunosuppressive efficacy [1].

Biological Activities and Mechanism of Action

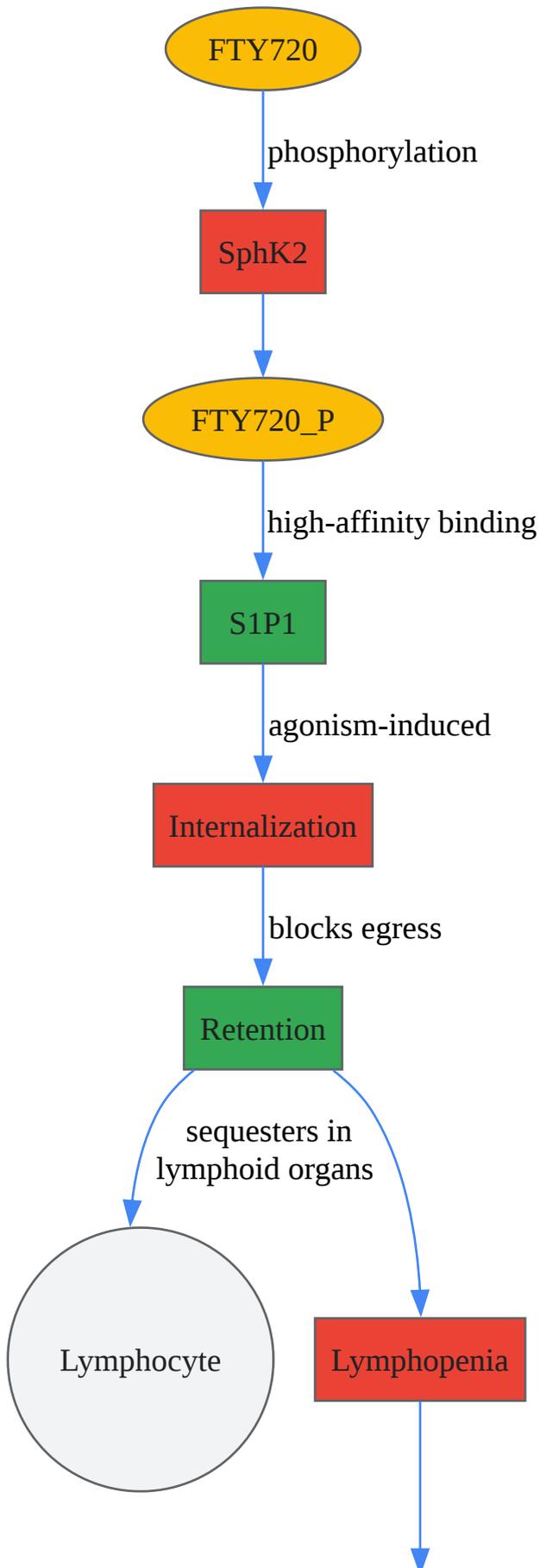
Original Mechanism: ISP-I as Serine Palmitoyltransferase Inhibitor

ISP-I initially demonstrated potent inhibition of **serine palmitoyltransferase (SPT)**, the first and rate-limiting enzyme in de novo sphingolipid biosynthesis [6]. SPT catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Through inhibition of this crucial enzymatic step, ISP-I effectively **depletes intracellular pools of sphingolipid metabolites**, ultimately inducing apoptosis in activated T-cells [6]. This mechanism explained the potent immunosuppressive activity observed in early in vitro and in vivo models.

Evolved Mechanism: FTY720 as Sphingosine 1-Phosphate Receptor Modulator

During structural optimization, researchers discovered that FTY720 no longer inhibited SPT, indicating a fundamental change in mechanism despite maintained immunosuppressive efficacy [1] [2]. The revised mechanism involves:

- **Phosphorylation:** FTY720 is phosphorylated in vivo primarily by **sphingosine kinase 2 (SphK2)** to form the active metabolite FTY720-phosphate (FTY720-P) [1] [2]
- **Receptor Binding:** FTY720-P acts as a potent **agonist** at four of the five known G protein-coupled receptors for sphingosine 1-phosphate (S1P): S1P₁, S1P₃, S1P₄, and S1P₅ [1]
- **Receptor Internalization:** FTY720-P induces **internalization and degradation of S1P₁ receptors** on lymphocytes, functioning as a **functional antagonist** [2]
- **Lymphocyte Sequestration:** The downregulation of S1P₁ prevents lymphocytes from egressing from secondary lymphoid organs and thymus, resulting in **peripheral blood lymphopenia** and reduced lymphocyte infiltration into inflammatory sites [2] [7]



Immunosuppression

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Figure 1: FTY720 Mechanism of Action via S1P1 Receptor Modulation

In Vitro and In Vivo Experimental Models

Key Experimental Protocols

5.1.1 Immunosuppressive Activity Screening

- **In vitro mixed lymphocyte reaction (MLR):** Mouse or human lymphocytes from genetically disparate donors co-cultured with test compounds; proliferation measured via ³H-thymidine incorporation [2] [3]
- **Cytotoxic T lymphocyte (CTL) generation assay:** Inhibition of allo-reactive CTL generation evaluated after in vivo administration in mice [3]
- **IL-2-dependent proliferation assay:** Using CTLL-2 mouse cytotoxic T-cell line to assess direct effects on T-cell signaling [6]

5.1.2 In Vivo Transplantation Models

- **Rat skin allograft model:** WKAH donors to F344 recipients; graft survival monitored daily with rejection defined as complete necrosis [7]
- **Cardiac allograft model:** Heterotopic abdominal transplantation in rats; graft function assessed by palpation [7]
- **Renal allograft model:** Canine models evaluating survival and renal function parameters [7]

5.1.3 Autoimmune Disease Models

- **Experimental autoimmune encephalomyelitis (EAE):** Both prophylactic and therapeutic treatment in rodent models with paralysis scoring [2] [7]
- **Collagen-induced arthritis:** Rat and mouse models with joint inflammation assessment [7]

Quantitative Pharmacology Data

Table 2: Comparative Efficacy of ISP-I and FTY720 in Experimental Models

Experimental Model	ISP-I Efficacy	FTY720 Efficacy	Dosing Regimen
Mouse MLR (IC ₅₀)	0.5-1.0 nM	10-100 nM (after phosphorylation)	In vitro
Rat Skin Allograft Survival	Significant prolongation at 0.3 mg/kg (i.p.) with toxicity	Significant prolongation at 0.1 mg/kg (p.o.) without toxicity	Single daily dose
Experimental Autoimmune Encephalomyelitis	Not extensively tested	Complete prevention of paralysis at 0.1 mg/kg (p.o.)	Daily administration
Lymphocyte Reduction	Not primary mechanism	70-80% reduction in peripheral blood lymphocytes at 0.1-1 mg/kg	Single dose, measured at 6 hours
Combination with CsA	Not tested	Synergistic effect allowing CsA dose reduction >50%	Concomitant administration

Clinical Development and Therapeutic Applications

FTY720 (Fingolimod) Clinical Translation

The clinical development of FTY720 represents a successful case of **reverse pharmacology**, where the compound was first discovered to have clinical efficacy and the mechanism was subsequently elucidated [1].

Key developmental milestones include:

- **Phase 1 trials:** Demonstrated dose-dependent reduction in peripheral lymphocytes in stable renal transplant patients [7]
- **Phase 3 trials:** Established superior efficacy compared to intramuscular interferon- β -1a in relapsing-remitting multiple sclerosis [2]

- **FDA approval:** Received approval in 2010 as the first oral disease-modifying therapy for multiple sclerosis

Therapeutic Implications

The discovery of FTY720 validated **sphingosine 1-phosphate receptor modulation** as a therapeutic strategy for immune-mediated disorders, leading to the development of next-generation S1P receptor modulators including:

- **KRP-203:** S1P₁-selective agonist with improved receptor specificity [8]
- **SEW2871:** Structurally distinct S1P₁-selective agonist identified through high-throughput screening [8]

Conclusion and Research Significance

The optimization of ISP-I to FTY720 exemplifies several critical principles in drug discovery:

- **Natural products** provide valuable starting points despite structural complexity
- **Systematic simplification** of natural product scaffolds can yield compounds with improved efficacy, safety, and synthetic accessibility
- **In vivo screening** approaches can identify valuable therapeutics even when mechanisms remain incompletely understood
- **Mechanistic evolution** during optimization can lead to novel therapeutic targets and approaches

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